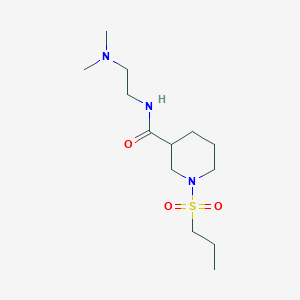

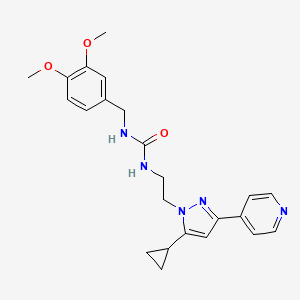

![molecular formula C16H13F3N4O2S B2933284 (1-methyl-1H-pyrazol-5-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone CAS No. 1421490-83-6](/img/structure/B2933284.png)

(1-methyl-1H-pyrazol-5-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by several key features. The 1H-pyrazol-5-yl and benzo[d]thiazol-2-yl groups would contribute aromaticity, while the trifluoromethyl group would add a degree of electronegativity . The exact 3D structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could potentially undergo reactions with nucleophiles. The aromatic groups might also participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of aromatic rings and a trifluoromethyl group could affect its polarity, solubility, and stability .Applications De Recherche Scientifique

Antiviral Activity

Compounds with the indole nucleus, which is structurally similar to the pyrazole ring in our compound of interest, have shown significant antiviral properties . Specifically, derivatives of indole have been prepared and reported as antiviral agents with inhibitory activity against influenza A and other viruses . Given the structural similarities, our compound could potentially be synthesized and tested for its efficacy against a range of RNA and DNA viruses.

Anti-inflammatory Properties

Indole derivatives are known for their anti-inflammatory activities . The pyrazole moiety, closely related to indole, is often explored for its pharmacological properties. The compound , with its pyrazole and azetidine rings, might exhibit anti-inflammatory effects, which could be beneficial in the treatment of chronic inflammatory diseases.

Anticancer Applications

The presence of a benzothiazole group in the compound suggests potential anticancer activities . Benzothiazole derivatives have been investigated for their cytotoxic efficiency against various cancer cell lines . The trifluoromethyl group attached to the benzothiazole ring could enhance the compound’s ability to act as a cytotoxic agent, making it a candidate for cancer research.

Antimicrobial Effects

Compounds containing pyrazole and benzothiazole structures have been found to possess antimicrobial properties . This suggests that our compound could be synthesized and evaluated for its effectiveness against bacterial and fungal pathogens, contributing to the development of new antimicrobial agents.

Antidiabetic Potential

Indole and its derivatives have been associated with antidiabetic effects . The structural complexity of our compound, including the pyrazole and azetidine rings, might interact with biological targets involved in glucose metabolism, offering a new avenue for antidiabetic drug development.

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

This compound is a complex structure that includes a pyrazole ring and a benzothiazole ring, both of which are found in various bioactive compounds . Therefore, it’s possible that this compound could interact with multiple targets.

Mode of Action

Compounds containing similar structures, such as pyrazole and benzothiazole, are known to interact with their targets through various mechanisms, including hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Many pyrazole and benzothiazole derivatives are known to have broad-spectrum biological activities, suggesting that they may affect multiple pathways .

Pharmacokinetics

Many heterocyclic compounds, including those containing pyrazole and benzothiazole rings, are known to have good bioavailability due to their high solubility in water and other polar solvents .

Result of Action

Many pyrazole and benzothiazole derivatives are known to have various biological activities, including antibacterial, antiviral, anti-inflammatory, and antitumor activities .

Propriétés

IUPAC Name |

(2-methylpyrazol-3-yl)-[3-[[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]oxy]azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3N4O2S/c1-22-11(5-6-20-22)14(24)23-7-9(8-23)25-15-21-13-10(16(17,18)19)3-2-4-12(13)26-15/h2-6,9H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNIRMXSEISKBGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)N2CC(C2)OC3=NC4=C(C=CC=C4S3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-chlorobenzyl)-8-(2-(diethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2933203.png)

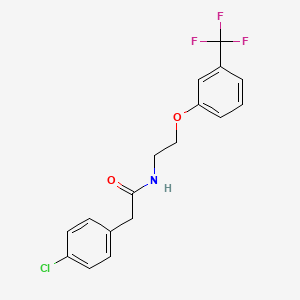

![1-(4-Benzylpiperazino)-3-[4-(trifluoromethoxy)phenyl]-2-propen-1-one](/img/structure/B2933206.png)

![Ethyl 3-[3,5-bis(difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoate](/img/structure/B2933208.png)

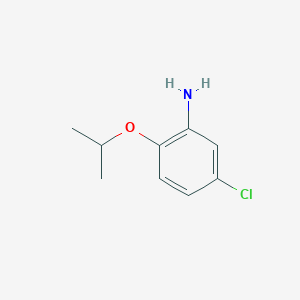

![N-(2-bromophenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2933212.png)

![N-(4-chlorophenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2933213.png)

![2-(4-chlorophenyl)-5-(4-morpholinophenyl)-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2933217.png)

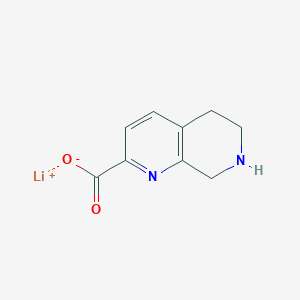

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)butyramide](/img/structure/B2933218.png)

![3-(1,3-benzothiazol-2-yl)-4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]but-3-enoic acid](/img/structure/B2933220.png)